2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide
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Description
2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide , also known by its chemical formula C₁₈H₁₆N₂O₅ , is a synthetic compound with intriguing pharmacological properties. Its structure combines a chromene scaffold with an imino group and a carboxamide moiety. The compound’s systematic name reflects its substituents and functional groups.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the choice of reagents and reaction conditions significantly influences the success of the synthesis.
Molecular Structure Analysis
The molecular structure of 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide reveals key features:
- The chromene core consists of a fused benzene and pyran ring system.
- The imino group (–NH) at position 2 contributes to its reactivity.
- The methoxy groups (–OCH₃) enhance lipophilicity and influence interactions with biological targets.
- The carboxamide functionality (–CONH₂) suggests potential hydrogen bonding and receptor binding.
Chemical Reactions Analysis
Researchers have investigated the compound’s reactivity in various chemical reactions. These include:
- Acylation : The carboxamide group can undergo acylation reactions, leading to derivatives with altered properties.
- Reductive Amination : The imino group allows for reductive amination, enabling the introduction of diverse substituents.
- Oxidation : Oxidative processes may modify the methoxy groups or the chromene ring.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a specific melting point, which aids in its characterization.
- Solubility : Solubility in various solvents impacts its formulation and bioavailability.
- Stability : Stability under different conditions (light, temperature, pH) is crucial for drug development.
Safety And Hazards
- Toxicity : Toxicological studies are essential to assess potential adverse effects.
- Allergenicity : The presence of aromatic moieties warrants investigation into allergic reactions.
- Environmental Impact : Considerations regarding biodegradability and persistence are vital.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its pharmacological effects in vitro and in vivo.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize potency and selectivity.
- Clinical Trials : Evaluate its therapeutic potential for specific indications.
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properties
IUPAC Name |
2-imino-8-methoxy-N-(3-methoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-7-4-6-12(10-13)20-18(21)14-9-11-5-3-8-15(23-2)16(11)24-17(14)19/h3-10,19H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZVXEYUMVUAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide |
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